molecular formula C10H13N5O4 B15139359 (2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B15139359
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-ALQJLCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a stereoisomer of adenosine derivatives, characterized by its adenine base linked to a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring. Its stereochemistry (2S,4S,5S) distinguishes it from common adenosine analogs like (2R,3R,4S,5R) -configured adenosine, which is a natural nucleoside involved in energy transfer and signaling . The hydroxymethyl group at the 5-position contributes to its polarity, influencing solubility and receptor interactions.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10-/m0/s1

InChI Key

OIRDTQYFTABQOQ-ALQJLCSSSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3C([C@@H]([C@@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler organic molecules.

    Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, such as ribose or deoxyribose, through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.

    Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound through techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of biocatalysts and enzyme-mediated reactions can also enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The amino group on the purine base can participate in substitution reactions to form various analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

(2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of nucleic acid analogs.

    Biology: Studied for its role in DNA and RNA synthesis and repair.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (2S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key analogs differ in stereochemistry, substituents, and functional groups, which critically impact biological activity:

Compound Name (Configuration) Key Structural Features Target/Activity Reference
(2R,3R,4S,5R)-Adenosine Natural configuration; hydroxymethyl at C5 Substrate for kinases, PRMT5 inhibition
TOP1 (3R,4S)-configuration 4-Ethylcyclohexylsulfanylmethyl at C5 PRMT5 inhibitor (ΔG = −9.3 kcal/mol)
HEMADO (2R,3R,4S,5R) Hexynyl and methylamino groups at C2 and C6 A3 adenosine receptor antagonist
5′-Deoxy-5′-methylthioadenosine (3XV) Methylthio group at C5' PRMT5 inhibitor (ΔG = −6.6 kcal/mol)
N-6-Methyladenosine (2R,3S,4R,5R) Methyl group at N6 of adenine Epigenetic RNA modification
Target Compound (2S,4S,5S) Hydroxymethyl at C5; 2S,4S,5S stereochemistry Theoretical PRMT5 inhibition potential

Key Observations :

  • Stereochemistry : The (2S,4S,5S) configuration may alter binding to enzymes like PRMT5 compared to (2R,3R,4S,5R) analogs due to spatial mismatches in active sites .
  • Substituent Effects : Sulfanylmethyl groups (e.g., TOP1) enhance lipophilicity and binding affinity to PRMT5 (−9.3 kcal/mol) compared to hydroxymethyl groups, which favor solubility .
  • Receptor Specificity: HEMADO’s hexynyl and methylamino groups confer A3 receptor selectivity (IC50 = 0.93 nM), whereas adenosine derivatives with polar groups may prioritize kinase interactions .

Pharmacokinetic and Physicochemical Properties

Data from analogs suggest trends for the target compound:

Parameter Target Compound (Inferred) TOP1 Adenosine HEMADO
Molecular Weight ~252 g/mol 465.5 g/mol 267.2 g/mol 352.3 g/mol
cLogP −1.2 (estimated) 2.1 −1.0 1.8
Solubility (mg/mL) High (polar groups) Low Moderate Low
TPSA ~140 Ų 125 Ų 150 Ų 110 Ų
Drug Likeness Moderate High Low High

Notes:

  • The hydroxymethyl group in the target compound likely improves water solubility over sulfanylmethyl analogs like TOP1 but reduces membrane permeability .
  • High topological polar surface area (TPSA) may limit blood-brain barrier penetration compared to HEMADO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.